![molecular formula C5H5N5S B13116391 7-(Methylsulfanyl)[1,2,4]triazolo[1,5-b][1,2,4]triazine CAS No. 89569-75-5](/img/structure/B13116391.png)
7-(Methylsulfanyl)[1,2,4]triazolo[1,5-b][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(methylthio)-[1,2,4]triazolo[1,5-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of 7-(methylthio)-[1,2,4]triazolo[1,5-b][1,2,4]triazine, which includes a fused triazole and triazine ring system, contributes to its interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(methylthio)-[1,2,4]triazolo[1,5-b][1,2,4]triazine typically involves the assembly of the triazine ring on a triazole-containing starting material or vice versa. One common method involves the reaction of 3-amino-1,2,4-triazole with appropriate reagents to form the desired triazolotriazine structure . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of 7-(methylthio)-[1,2,4]triazolo[1,5-b][1,2,4]triazine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
7-(methylthio)-[1,2,4]triazolo[1,5-b][1,2,4]triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methylthio group and the fused ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the methylthio group to a sulfoxide or sulfone.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, with reagents such as alkyl halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine ring .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 7-(methylthio)-[1,2,4]triazolo[1,5-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit viral replication by targeting viral enzymes or disrupt bacterial cell wall synthesis . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its antimicrobial and anticancer properties.
1,2,4-Triazolo[5,1-c][1,2,4]triazine: A related compound with antiviral activity.
Uniqueness
7-(methylthio)-[1,2,4]triazolo[1,5-b][1,2,4]triazine is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity. This functional group can be modified to create a variety of derivatives with tailored properties for specific applications .
Propriétés
Numéro CAS |
89569-75-5 |
|---|---|
Formule moléculaire |
C5H5N5S |
Poids moléculaire |
167.19 g/mol |
Nom IUPAC |
7-methylsulfanyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine |
InChI |
InChI=1S/C5H5N5S/c1-11-4-2-7-10-5(9-4)6-3-8-10/h2-3H,1H3 |
Clé InChI |
CGOMQUBVQXXTTF-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=NC=NN2N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13116318.png)
![6-Methyl-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13116321.png)
![Ethyl5-bromobenzo[b]thiophene-3-carboxylate1,1-dioxide](/img/structure/B13116324.png)



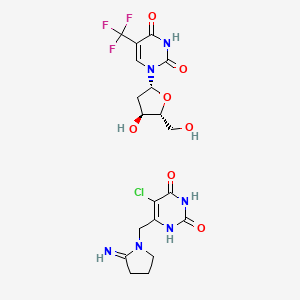
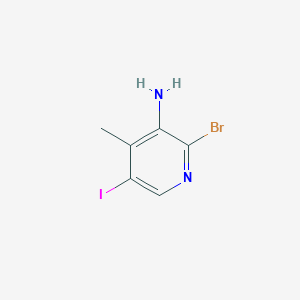
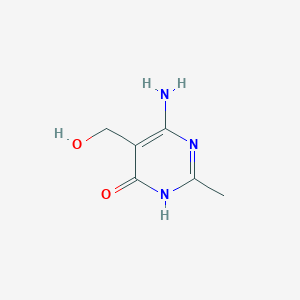
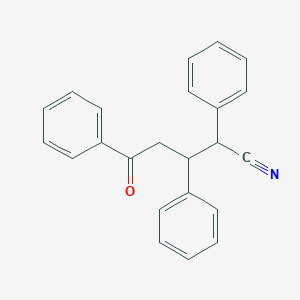

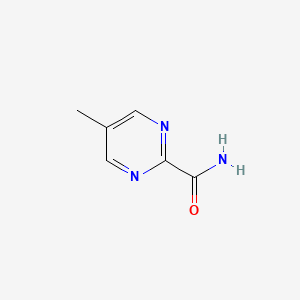
![2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13116375.png)
